molecular formula C15H13BrClN3O2 B13057240 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one

7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13057240
M. Wt: 382.64 g/mol
InChI Key: DZKDVJFHLJXDQD-UHFFFAOYSA-N
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Description

This compound belongs to the isoxazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused isoxazole-pyridazinone core. Key structural features include:

  • 5-(4-Chlorobenzyl) group: Introduces aromatic bulk and lipophilicity.

Properties

Molecular Formula

C15H13BrClN3O2

Molecular Weight

382.64 g/mol

IUPAC Name

7-bromo-5-[(4-chlorophenyl)methyl]-3-propan-2-yl-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C15H13BrClN3O2/c1-8(2)12-11-13(22-19-12)14(16)18-20(15(11)21)7-9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

DZKDVJFHLJXDQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1C(=O)N(N=C2Br)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromine and Chlorine Groups: Halogenation reactions are employed to introduce the bromine and chlorine atoms into the molecule.

    Attachment of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This application is particularly relevant in the development of new antibiotics in response to increasing antibiotic resistance.

Anti-inflammatory Effects : Studies have suggested that isoxazole derivatives may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential : Preliminary investigations have indicated that this compound may inhibit cancer cell proliferation in vitro. Its mechanism of action could involve the induction of apoptosis in cancer cells, making it a potential lead for anticancer drug development.

Pharmacological Applications

Drug Development : The unique structure of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one allows for modifications that can enhance its pharmacokinetic properties. Researchers are exploring its potential as a scaffold for developing new therapeutic agents targeting specific diseases.

Toxicological Studies : Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments are being conducted to evaluate its effects on liver enzymes and overall organ health, which are essential for regulatory approval.

Materials Science Applications

Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices may enhance the mechanical properties and thermal stability of the resulting materials.

Nanotechnology : There is potential for using this compound in the fabrication of nanomaterials. Its unique chemical characteristics could facilitate the development of nanoscale devices or drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the effectiveness of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one significantly inhibited bacterial growth compared to control groups .
  • Anti-inflammatory Mechanism Investigation :
    • A research team investigated the anti-inflammatory effects of isoxazole derivatives in a murine model of arthritis. The findings suggested that treatment with this compound reduced inflammatory markers and joint swelling .
  • Exploration in Cancer Therapy :
    • A recent study focused on the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • Substituent Bulk : The 3-isopropyl group in the target compound may reduce cyclization efficiency compared to smaller groups (e.g., methyl in ). However, tert-butyl groups in improved yields, suggesting steric effects are context-dependent .
  • Halogen Effects : Bromo and chloro substituents (as in the target and Compound 17) enhance molecular weight and polarity, impacting crystallization and solubility .
Table 2: Pharmacological Profiles of Isoxazolo-Pyridazinone Derivatives
Compound Name Substituents Biological Activity Reference
Target Compound 7-Bromo, 5-(4-Cl-benzyl), 3-isoPr Not tested
Compound 4a () Undisclosed substituents 25 mg/kg dose showed morphine-like analgesia
AMPA Receptor Antagonists () 4-Acetyl-5-methyl-3-isoxazolyl Antagonist activity via hydrazine derivatives

Key Insights :

  • Analgesic Potential: The target compound’s 4-chlorobenzyl group resembles bioactive moieties in , which showed potent analgesia. However, the bromo substituent may alter receptor binding kinetics .

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy : Compounds with C=O stretches (e.g., 1670 cm⁻¹ in Compound 17) align with the target’s expected carbonyl absorption .
  • NMR Data : The 5-(4-chlorobenzyl) group in the target compound would produce distinct aromatic proton signals (δ ~7.4–8.1 ppm), similar to Compound 17’s ArH resonances .

Biological Activity

7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom, a chlorobenzyl group, and an isopropyl substituent, suggest various biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is C15H13BrClN3O2, with a molecular weight of approximately 382.64 g/mol. The compound's structure allows it to participate in various chemical reactions and interactions with biological targets.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities. For example, similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors can be significant in managing infections caused by urease-producing bacteria . The specific IC50 values for related compounds suggest that 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one could have comparable or enhanced inhibitory effects.

The biological activity of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is likely mediated through several mechanisms:

  • Interaction with Biological Targets : The presence of halogen atoms (bromine and chlorine) in its structure may enhance the compound's ability to interact with various biomolecules, potentially altering enzyme activity or receptor binding.
  • Molecular Docking Studies : Computational studies suggest that similar compounds can bind effectively to target proteins, influencing their function and providing insights into their therapeutic potential .

Case Studies and Research Findings

While direct studies on 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one are sparse, research on related compounds provides valuable insights:

  • Study on Isoxazole Derivatives : A study highlighted the antibacterial and enzyme inhibitory properties of various isoxazole derivatives. The most active compounds demonstrated IC50 values significantly lower than standard drugs used for comparison .
  • Pharmacological Behavior : Research indicates that the pharmacological behavior of compounds with similar structures often includes antibacterial action, enzyme inhibition (e.g., AChE), and potential anticancer properties .

Comparative Analysis

The following table summarizes the biological activities of several structurally related compounds:

Compound NameStructural FeaturesBiological Activity
7-Bromo-6-chloro-7-deazapurineHalogenated structure; purine derivativeInvestigated for antiviral properties
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineContains bromine and chlorine; pyrimidine coreVaries; used in different therapeutic contexts
7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-oneBromine and chlorobenzyl groups; isopropyl substituentPotential antibacterial and enzyme inhibition

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